3-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thiophen-2-amine
Description
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is a heterocyclic compound that features a triazole ring fused with a thiophene ring
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)thiophen-2-amine |
InChI |
InChI=1S/C8H10N4S/c1-5-10-11-8(12(5)2)6-3-4-13-7(6)9/h3-4H,9H2,1-2H3 |
InChI Key |
RJMGLFUFVOABSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=C(SC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with thiophene-2-amine under specific conditions. One common method involves the use of a catalyst such as iodine in the presence of an oxidizing agent . The reaction is carried out under controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Scientific Research Applications
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity . The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the thiophene moiety.
Thiophene-2-amine: Contains the thiophene ring but not the triazole structure.
1,2,4-Triazole: A simpler triazole compound without the dimethyl or thiophene substitutions.
Uniqueness
3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine is unique due to the combination of the triazole and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science.
Biological Activity
The compound 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. The triazole ring is known for its ability to interact with various biological macromolecules, making it a promising scaffold in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C8H10N4S |
| IUPAC Name | 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine |
| CAS Number | To be determined |
The biological activity of triazole compounds is often attributed to their ability to act as enzyme inhibitors or ligands for receptors. The mechanism of action for 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine may involve:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their function.
- Receptor Interaction : The compound may bind to specific receptors in the body, modulating biological responses.
Biological Activities
Research has indicated several potential biological activities associated with 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine:
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Triazole compounds have been tested against various bacterial strains and fungi.
Anticancer Properties
The compound's structural features suggest potential anticancer activity:
- In vitro studies have demonstrated that derivatives with the triazole moiety can inhibit cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thiophen-2-amine:
- Enzyme Inhibition Studies :
- Antiproliferative Activity :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
